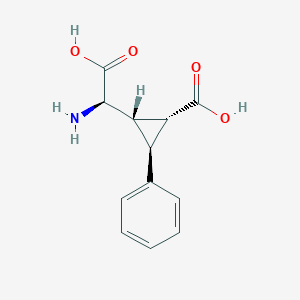
PCCG-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PCCG-13 is a complex organic compound characterized by its unique cyclopropyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PCCG-13 typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl ring and the introduction of the carboxy and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
PCCG-13 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Neuropharmacological Applications
-
Modulation of Synaptic Plasticity
- PCCG-13 has been shown to inhibit long-term potentiation (LTP) induced by dopamine receptor stimulation in the amygdala, which is significant for understanding addiction mechanisms. In studies, infusion of this compound blocked the expression of LTP associated with cocaine conditioned place preference (CPP) .
- The compound also affects long-term depression (LTD), as evidenced by its ability to block DCG IV-induced LTD in hippocampal slices, indicating its role in modulating synaptic efficacy .
- Impact on Glutamatergic Transmission
Case Study 1: Cocaine-Induced Plasticity
In a controlled experiment involving rats trained for cocaine CPP, bilateral cannulae were used to infuse this compound into the basolateral amygdala. The results demonstrated that this compound effectively blocked the conditioned response to cocaine after a two-week withdrawal period, highlighting its potential in therapeutic strategies for addiction .
Case Study 2: Mechanosensory Modulation
In another study focused on mechanosensory endings in muscle spindles, this compound was found to inhibit glutamate-induced increases in FM1-43 labeling. This suggests its role in modulating sensory neuron activity through glutamatergic pathways .
Data Tables
Mécanisme D'action
The mechanism of action of PCCG-13 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopropyl-containing molecules and derivatives of glycine. Examples include:
- 2-[(1S,2R,3S)-2-Carboxy-3-phenylcyclopropyl]-L-glycine
- 2-[(1S,2R,3S)-2-Carboxy-3-phenylcyclopropyl]-D-alanine
Uniqueness
What sets PCCG-13 apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13NO4 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
(1R,2S,3S)-2-[(R)-amino(carboxy)methyl]-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c13-10(12(16)17)8-7(9(8)11(14)15)6-4-2-1-3-5-6/h1-5,7-10H,13H2,(H,14,15)(H,16,17)/t7-,8-,9+,10+/m0/s1 |
Clé InChI |
IFLWVSHRWAIVQF-AXTSPUMRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@@H]([C@@H]2C(=O)O)[C@H](C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C2C(=O)O)C(C(=O)O)N |
Pictogrammes |
Irritant |
Synonymes |
2-(2'-carboxy-3'-phenylcyclopropyl)glycine PCCG IV PCCG-13 PCCG-2 UPF 583 UPF-583 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















